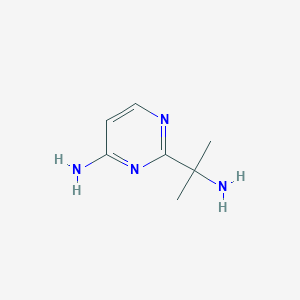
1,2-Dimethyl-piperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-piperidine-4-thiol is a heterocyclic organic compound containing a piperidine ring substituted with two methyl groups at the 1 and 2 positions and a thiol group at the 4 position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-piperidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts like cobalt, ruthenium, and nickel-based nanocatalysts are used to enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to modify the piperidine ring.
Substitution: The methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Electrophiles such as alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified piperidine derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
1,2-Dimethyl-piperidine-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-piperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the methyl and thiol substitutions.
1-Methyl-piperidine: Contains a single methyl group at the 1 position.
2-Methyl-piperidine: Contains a single methyl group at the 2 position.
4-Thiopyridine: Contains a thiol group at the 4 position but lacks the piperidine ring.
Uniqueness
1,2-Dimethyl-piperidine-4-thiol is unique due to the combination of its methyl and thiol substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
1,2-dimethylpiperidine-4-thiol |
InChI |
InChI=1S/C7H15NS/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
CABASSYDKPTEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


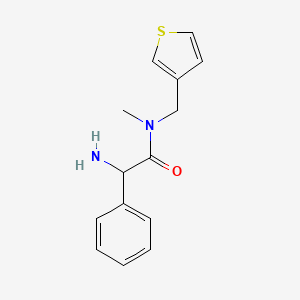
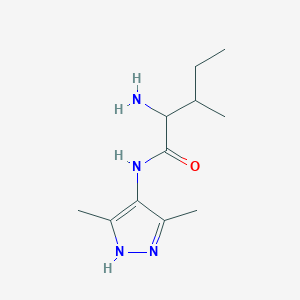

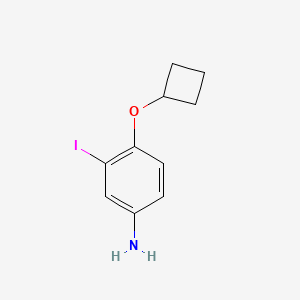
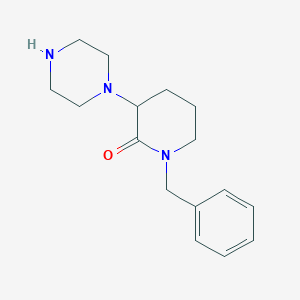
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13299969.png)

amine](/img/structure/B13299984.png)

amine](/img/structure/B13300004.png)


amine](/img/structure/B13300023.png)
